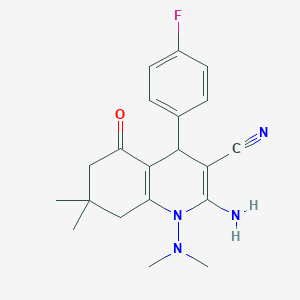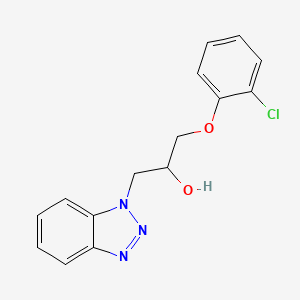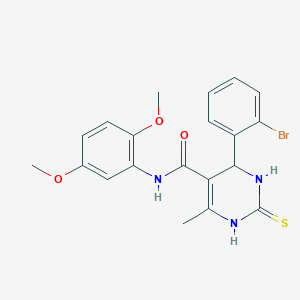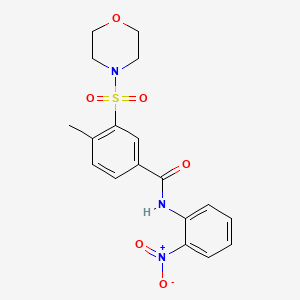![molecular formula C22H32NO3P B3961362 diisobutyl [anilino(4-methylphenyl)methyl]phosphonate](/img/structure/B3961362.png)
diisobutyl [anilino(4-methylphenyl)methyl]phosphonate
Vue d'ensemble
Description
Diisobutyl [anilino(4-methylphenyl)methyl]phosphonate, also known as VX, is a potent nerve agent that was first synthesized in the 1950s. It is a clear, colorless, odorless liquid that can be lethal in small doses. VX is classified as a Schedule 1 chemical weapon under the Chemical Weapons Convention due to its high toxicity and potential for use as a weapon of mass destruction.
Mécanisme D'action
Diisobutyl [anilino(4-methylphenyl)methyl]phosphonate works by inhibiting the activity of acetylcholinesterase, which leads to a buildup of acetylcholine in the nervous system. This causes overstimulation of the nervous system, leading to seizures, respiratory failure, and ultimately death. The effects of this compound can be rapid, with death occurring within minutes to hours of exposure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound exposure can be severe and long-lasting. This compound can cause respiratory distress, convulsions, and loss of consciousness. It can also lead to permanent damage to the nervous system and other organs. This compound exposure can be fatal even at low doses, and there is no known antidote.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using diisobutyl [anilino(4-methylphenyl)methyl]phosphonate in lab experiments is that it is a potent and reliable tool for studying the nervous system. However, the use of this compound in lab experiments is highly regulated and requires specialized training and equipment. Additionally, the toxicity of this compound makes it difficult to work with, and proper safety measures must be taken to prevent exposure.
Orientations Futures
Future research on diisobutyl [anilino(4-methylphenyl)methyl]phosphonate should focus on developing new treatments for nerve agent exposure. This could include the development of new antidotes or therapies that target the effects of this compound on the nervous system. Additionally, research could focus on developing new methods for detecting and decontaminating this compound in the event of a chemical attack.
Conclusion
This compound, or this compound, is a highly toxic nerve agent that has been extensively studied for its potential use as a chemical weapon. Despite its deadly effects, this compound has also been used in scientific research to study the nervous system and its response to toxic agents. Future research on this compound should focus on developing new treatments and detection methods to mitigate the effects of this deadly chemical.
Applications De Recherche Scientifique
Diisobutyl [anilino(4-methylphenyl)methyl]phosphonate has been extensively studied for its potential use as a chemical weapon. However, it has also been used in scientific research to study the nervous system and its response to toxic agents. This compound has been used to investigate the effects of nerve agents on acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses.
Propriétés
IUPAC Name |
N-[bis(2-methylpropoxy)phosphoryl-(4-methylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32NO3P/c1-17(2)15-25-27(24,26-16-18(3)4)22(20-13-11-19(5)12-14-20)23-21-9-7-6-8-10-21/h6-14,17-18,22-23H,15-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCPGCYUKHAKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(NC2=CC=CC=C2)P(=O)(OCC(C)C)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1,3-benzodioxol-5-ylmethyl)thio]-8-tert-butyl-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3961280.png)
![3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3961286.png)

![2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B3961303.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3961311.png)


![N-methyl-N-[2-(4-phenyl-5-pyridin-2-yl-1H-imidazol-1-yl)ethyl]methanesulfonamide](/img/structure/B3961339.png)

![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3961343.png)

![N-[4-(acetylamino)phenyl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B3961360.png)
![N-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)-4-chlorobenzenesulfonamide](/img/structure/B3961367.png)
